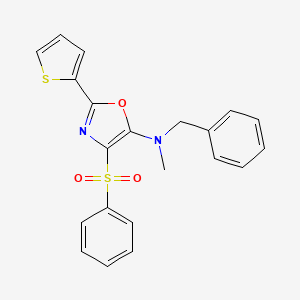

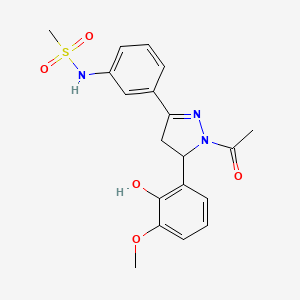

2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives, such as the one you mentioned, are often used in organic synthesis reactions as catalysts or ligands . They can facilitate the progress of various chemical reactions and can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzotriazole derivatives are insoluble in water but soluble in organic solvents .Scientific Research Applications

Synthesis and Characterization

Recent studies have emphasized the synthesis and characterization of benzohydrazide derivatives, including 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide and its analogs. These compounds are synthesized through various chemical reactions and characterized using analytical and spectral analyses. For instance, the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has been reported, showcasing their potential in pharmaceutical applications due to their analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).

Biological Activities and Applications

Several studies have focused on the biological activities of benzohydrazide derivatives. These compounds exhibit a range of bioactivities including antimicrobial, anticancer, and anticonvulsant effects, thus highlighting their potential in therapeutic applications.

- Antimicrobial Activity: New pyridine derivatives, including those related to benzohydrazide compounds, have shown variable and modest activity against bacteria and fungi, suggesting their potential use in treating infections (Patel et al., 2011).

- Anticancer Activity: Benzothiazole derivatives have been explored for their antitumor activities. For example, certain compounds have exhibited promising in vitro antiproliferative activity, highlighting their potential in cancer therapy (Repický et al., 2009).

- Anticonvulsant and Neuroprotective Effects: N-(Substituted benzothiazol-2-yl)amide derivatives have been evaluated for their anticonvulsant and neuroprotective effects, demonstrating the potential of benzohydrazide derivatives in neurological applications (Hassan et al., 2012).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway . The specific interactions and changes resulting from the action of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide remain to be elucidated.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of Mycobacterium tuberculosis, affecting its survival and replication.

Safety and Hazards

Future Directions

Benzothiazole derivatives have a wide range of applications, including as catalysts or ligands in organic synthesis reactions . They are also used in the preparation of other organic compounds, such as pharmaceuticals, dyes, and functional materials . The future research directions in this field could involve exploring new synthesis methods, studying their properties, and finding new applications.

properties

IUPAC Name |

2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-5-9-13-14(10)17-16(22-13)19-18-15(20)11-7-3-4-8-12(11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTOKHZIKJWBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)

![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)

![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2407119.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2407124.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide](/img/structure/B2407128.png)